(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthetic approaches for compounds related to pyrazole and oxadiazole derivatives have been extensively studied. These compounds are synthesized through reactions involving various nucleophiles, leading to the formation of derivatives with potential biological activities. For instance, the synthesis of hydroxy pyrazole and hydroxy oxazole derivatives has been explored due to their potential as anticancer agents (Gouhar & Raafat, 2015). Similarly, the synthesis of isoxazole, 1,2,4-oxadiazole, and pyrazol-methanone oxime derivatives from certain precursors has led to compounds evaluated for their antibacterial activity (Sangepu et al., 2016).
Antimicrobial and Anticancer Properties
Research has demonstrated the antimicrobial and anticancer properties of pyrazole derivatives. A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed these compounds exhibit good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high activity (Kumar et al., 2012).
Molecular Docking and Anticancer Evaluation
Molecular docking studies have been performed on pyrazoline incorporated isoxazole derivatives, identifying compounds with significant binding affinity towards human DHFR (dihydrofolate reductase). These studies are crucial for anticancer drug development, as they help in understanding the interaction between potential drugs and their targets (Radhika et al., 2020).
Corrosion Inhibition
Apart from biological activities, pyrazole derivatives have also been investigated for their application in corrosion inhibition. For example, certain pyrazole derivatives have been found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, with efficiency increasing with concentration (Yadav et al., 2015).
Crystal Packing and Interaction Analysis
The study of crystal packing and non-covalent interactions in 1,2,4-oxadiazole derivatives highlights the role of lone pair-π interactions and halogen bonds in their supramolecular architectures, providing insights into the design of molecules with desired physical and chemical properties (Sharma et al., 2019).
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-20-17(27-22-12)15-11-24(10-14(15)13-7-5-4-6-8-13)19(25)16-9-23(2)21-18(16)26-3/h4-9,14-15H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDBWPFSOXNHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CN(N=C4OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.